molecular formula C17H25ClN2 B5685108 1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5685108
M. Wt: 292.8 g/mol
InChI Key: UOSMKTQSOOTMMY-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a piperidine ring, which is further connected to another piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

3-chlorobenzyl chloride+piperidineNaOH, refluxThis compound\text{3-chlorobenzyl chloride} + \text{piperidine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 3-chlorobenzyl chloride+piperidineNaOH, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), amines, various solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, thereby influencing cellular signaling pathways and biological processes.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    1-[(3-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with a bromine atom instead of chlorine.

    1-[(3-Chlorophenyl)methyl]-4-methylpiperidine: Similar structure but with a methyl group on the piperidine ring.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSMKTQSOOTMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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